Quinoline, 4-chloro-7-ethoxy-2-methyl-
Description
Overview of Quinoline (B57606) Scaffolds in Medicinal Chemistry and Related Research Fields
The quinoline ring system is a recurring motif in a multitude of natural products and synthetic compounds with significant pharmacological activities. acs.org Its presence is noted in numerous drugs, where it contributes to the molecule's ability to interact with biological targets. nih.govnih.gov The versatility of the quinoline scaffold has led to its exploration in a wide range of therapeutic areas, including but not limited to:
Anticancer Agents: Many quinoline derivatives have been investigated for their potential to inhibit tumor growth. nih.govgoogle.commdpi.com
Antimalarial Drugs: The quinoline core is famously present in quinine, an early and effective treatment for malaria, and its synthetic analogs like chloroquine (B1663885). acs.orgdurham.ac.uk
Antibacterial and Antifungal Agents: The structural framework of quinoline has been utilized to develop novel antimicrobial compounds. google.combiointerfaceresearch.com
Antiviral Properties: Certain quinoline derivatives have shown promise as antiviral agents. nih.govbiointerfaceresearch.com
Anti-inflammatory Activity: The quinoline scaffold has also been explored for its potential in developing anti-inflammatory drugs. google.com
The broad spectrum of biological activity associated with quinoline-based compounds underscores their importance as "privileged structures" in drug discovery. mdpi.com This term refers to molecular frameworks that are able to bind to multiple biological targets with high affinity.
Significance of Substituted Quinoline Architectures in Chemical Biology
Lipophilicity: The introduction of various substituents can alter the compound's solubility in both aqueous and lipid environments, which is a critical factor for its absorption, distribution, metabolism, and excretion (ADME) profile.
Electronic Effects: Electron-donating or electron-withdrawing groups can influence the electron density of the quinoline ring system, affecting its reactivity and ability to participate in intermolecular interactions.
Steric Hindrance: The size and shape of the substituents can dictate how the molecule fits into the binding pocket of a biological target, influencing its potency and selectivity.
Hydrogen Bonding Capacity: The presence of hydrogen bond donors and acceptors can facilitate strong and specific interactions with biological macromolecules.
In the case of Quinoline, 4-chloro-7-ethoxy-2-methyl-, the substituents are a chloro group at position 4, an ethoxy group at position 7, and a methyl group at position 2. The 4-chloro substituent is a common feature in many bioactive quinolines, including the well-known antimalarial drug chloroquine. durham.ac.uk The 7-position is also a frequent site for substitution in the development of quinoline-based therapeutic agents. nih.govmdpi.com The combination of these specific substituents on the 2-methylquinoline (B7769805) core suggests a compound designed with potential biological applications in mind.
Table 1: Physicochemical Properties of Quinoline, 4-chloro-7-ethoxy-2-methyl-
| Property | Value |
| CAS Number | 66735-23-7 |
| Molecular Formula | C₁₂H₁₂ClNO |
| Molecular Weight | 221.68 g/mol |
| Monoisotopic Mass | 221.060742 g/mol |
This data is provided by the U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard. epa.gov
The synthesis of related 4-chloroquinoline (B167314) derivatives often proceeds through the chlorination of a 4-hydroxyquinoline (B1666331) precursor. google.com For instance, the reaction of a 4-hydroxyquinoline with a chlorinating agent like phosphorus oxychloride can yield the corresponding 4-chloroquinoline. This suggests a plausible synthetic route for Quinoline, 4-chloro-7-ethoxy-2-methyl- would involve the initial synthesis of 7-ethoxy-2-methylquinolin-4-ol, followed by a chlorination step.
The biological evaluation of structurally similar compounds provides insights into the potential research applications of Quinoline, 4-chloro-7-ethoxy-2-methyl-. For example, various 7-chloro-4-substituted quinolines have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. nih.govmdpi.com Furthermore, derivatives of 7-chloroquinoline (B30040) have been investigated for their activity against Mycobacterium tuberculosis. researchgate.net These studies highlight the potential of the 7-substituted-4-chloroquinoline scaffold in the development of new therapeutic agents.
Structure
2D Structure
3D Structure
Properties
CAS No. |
66735-23-7 |
|---|---|
Molecular Formula |
C12H12ClNO |
Molecular Weight |
221.68 g/mol |
IUPAC Name |
4-chloro-7-ethoxy-2-methylquinoline |
InChI |
InChI=1S/C12H12ClNO/c1-3-15-9-4-5-10-11(13)6-8(2)14-12(10)7-9/h4-7H,3H2,1-2H3 |
InChI Key |
KPADJJXCAQFBKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=NC(=CC(=C2C=C1)Cl)C |
Origin of Product |
United States |
Chemical Reactivity and Transformations of Quinoline, 4 Chloro 7 Ethoxy 2 Methyl
Nucleophilic Substitution Reactions at the C-4 Chlorine Position
The chlorine atom at the C-4 position of the quinoline (B57606) ring is highly susceptible to nucleophilic aromatic substitution (S_NAr). This reactivity is enhanced by the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the intermediate Meisenheimer complex formed during the reaction. This susceptibility makes the C-4 position a prime site for introducing a variety of functional groups.
The most common S_NAr reactions involve the displacement of the chloride ion by nitrogen, oxygen, or sulfur nucleophiles. nih.gov For instance, reactions with primary or secondary amines readily yield 4-aminoquinoline (B48711) derivatives. nih.govnih.gov These reactions can be performed under various conditions, from heating the reactants in a suitable solvent to using base or acid catalysis to improve yields and expand the substrate scope. nih.gov While alkylamines often react under heating, the coupling with less nucleophilic anilines may require acid catalysis. nih.gov Similarly, thiols can displace the 4-chloro group to form 4-thioquinolines.
The general mechanism involves the attack of the nucleophile at the C-4 carbon, followed by the elimination of the chloride leaving group, restoring the aromaticity of the quinoline ring. nih.gov
Table 1: Examples of Nucleophilic Substitution at the C-4 Position of Chloroquinolines This table presents generalized reactions based on the known reactivity of the 4-chloroquinoline (B167314) scaffold.
| Nucleophile | Reagent Example | Product Type | Typical Conditions |
|---|---|---|---|
| Primary/Secondary Amine | R¹R²NH (e.g., N,N-dimethyl-propane-1,3-diamine) | 4-Aminoquinoline | Heating in neat amine or solvent (e.g., CH₂Cl₂) nih.gov |
| Hydrazine (B178648) | H₂NNH₂ | 4-Hydrazinoquinoline (B99260) | Heating in a suitable solvent mdpi.com |
| Thiol | RSH (e.g., Ethanethiol) | 4-Alkylthioquinoline | Base (e.g., Sodium Ethoxide) mdpi.com |
| Hydroxide | NaOH / H₂O | 4-Hydroxyquinoline (B1666331) (Quinolin-4-one) | Acid or base hydrolysis |
Reactions Involving the 7-Ethoxy Group
The 7-ethoxy group, an ether linkage on the benzene (B151609) portion of the quinoline core, can undergo specific reactions, most notably ether cleavage. This transformation typically requires harsh conditions, such as treatment with strong acids. The cleavage of the ethoxy group results in the formation of a 7-hydroxyquinoline (B1418103) derivative. Studies on the cleavage of alkoxy groups on the quinoline ring have shown that the reaction proceeds via an S_N2 mechanism on the aryl carbon when the ethoxy group is at the 7-position. mdma.ch
Modifications and Functionalization of the 2-Methyl Group
The methyl group at the C-2 position of the quinoline ring exhibits significant reactivity due to the acidifying effect of the adjacent ring nitrogen atom. This allows for the deprotonation of the methyl group to form an enamine-like tautomer, which can then react with various electrophiles. researchgate.net This C(sp³)-H functionalization provides a direct route to elaborate the quinoline structure without pre-activating the methyl group. researchgate.netresearchgate.net
Common transformations include:
Condensation Reactions: The active methyl group can condense with aldehydes and ketones (a Knoevenagel-type reaction) to form 2-styrylquinolines and related derivatives. researchgate.net
Alkylation: Direct alkylation can be achieved with α-keto esters or other α-oxo compounds, often under catalyst- and solvent-free conditions. researchgate.net
Tandem Cyclization: The functionalized methyl group can participate in tandem reactions, leading to the formation of more complex fused heterocyclic systems. nih.govacs.org
Table 2: Functionalization of the 2-Methyl Group on Quinolines This table presents generalized reactions based on the known reactivity of the 2-methylquinoline (B7769805) scaffold.
| Reagent Type | Specific Reagent Example | Product Type | Reference |
|---|---|---|---|
| Aldehyde | Aromatic Aldehydes | 2-Styrylquinoline | researchgate.net |
| α-Keto Ester | Ethyl benzoylformate | 2-Alkenylquinoline | researchgate.net |
| 2-Styrylaniline | Substituted 2-Styrylanilines | Functionalized Quinoline Derivative | nih.gov |
Heterocyclization Reactions and Derivative Formation
The inherent reactivity of Quinoline, 4-chloro-7-ethoxy-2-methyl- allows it to serve as a scaffold for building more complex heterocyclic structures. These reactions often involve a sequence of transformations, starting with a substitution at one of the active sites, followed by an intramolecular cyclization.
A prominent example involves the initial nucleophilic substitution of the 4-chloro group with hydrazine to form a 4-hydrazinoquinoline derivative. mdpi.com This intermediate can then undergo further reactions. For instance, treatment of a 4-hydrazinoquinoline with nitrous acid can lead to the formation of a tetrazolo[1,5-a]quinoline, a fused heterocyclic system. mdpi.com This strategy demonstrates how the C-4 position can act as an anchor point for constructing new rings onto the quinoline framework.
Cleavage of Ether Moieties in Quinoline Derivatives
The cleavage of ether bonds, such as the 7-ethoxy group in the title compound, is a fundamental reaction in organic synthesis, often used for deprotection or functional group interconversion. wikipedia.org This reaction is typically acid-catalyzed, with strong protic acids like hydroiodic acid (HI) or hydrobromic acid (HBr) being most effective. libretexts.orgmasterorganicchemistry.com
The mechanism begins with the protonation of the ether oxygen by the strong acid, converting the ethoxy group into a better leaving group (an oxonium ion). masterorganicchemistry.com Following protonation, a nucleophile (the halide ion from the acid) attacks one of the adjacent carbon atoms. libretexts.org
S_N1 Pathway: If the ether has a substituent that can form a stable carbocation (like a tertiary or benzylic group), the cleavage may proceed through an S_N1 mechanism. libretexts.org
S_N2 Pathway: For ethers with primary or secondary alkyl groups, the reaction follows an S_N2 pathway, where the halide attacks the less sterically hindered carbon. libretexts.org
In the case of an aryl alkyl ether like 7-ethoxyquinoline (B3058866), the cleavage occurs at the alkyl-oxygen bond. The halide ion (e.g., I⁻ or Br⁻) attacks the ethyl group via an S_N2 mechanism, leading to the formation of a 7-hydroxyquinoline and an ethyl halide. Cleavage of the aryl-oxygen bond is much more difficult due to the high energy of the phenyl cation intermediate and the strength of the sp² C-O bond.
Advanced Structural Elucidation of Quinoline, 4 Chloro 7 Ethoxy 2 Methyl and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra reveal the different chemical environments of the hydrogen and carbon atoms in a molecule, respectively.
¹H NMR Analysis: In the ¹H NMR spectrum of a compound like 4-chloro-7-ethoxy-2-methylquinoline, distinct signals are expected for each non-equivalent proton. The ethoxy group (–O–CH₂–CH₃) would typically present as a quartet for the methylene (B1212753) (–CH₂–) protons coupled to the adjacent methyl protons, and a triplet for the terminal methyl (–CH₃) protons coupled to the methylene protons. The 2-methyl group on the quinoline (B57606) ring would appear as a sharp singlet, as it has no adjacent protons to couple with. The protons on the quinoline core would appear as doublets, doublets of doublets, or singlets in the aromatic region, with their specific chemical shifts and coupling constants determined by their position and the electronic effects of the substituents (chloro, ethoxy, and methyl groups).
Illustrative NMR Data for a Quinoline Analogue: While specific data for the title compound is unavailable, the analysis of related structures such as 7-Chloro-2-methylquinoline provides insight into the expected spectral features. researchgate.net
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| 2-CH₃ | Singlet | Signal in aliphatic region |
| H-3 | Signal in aromatic region | Signal in aromatic region |
| H-4 | Signal in aromatic region | Signal in aromatic region |
| H-5 | Signal in aromatic region | Signal in aromatic region |
| H-6 | Signal in aromatic region | Signal in aromatic region |
| H-8 | Signal in aromatic region | Signal in aromatic region |
| Note: This table is illustrative. Specific shifts depend on the solvent and the exact analogue. |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations). nih.gov This technique is invaluable for definitively assigning which proton signal corresponds to which carbon signal. sigmaaldrich.com For 4-chloro-7-ethoxy-2-methylquinoline, an HSQC spectrum would show cross-peaks connecting the ethoxy methylene protons to the methylene carbon, the ethoxy methyl protons to the methyl carbon, the 2-methyl protons to the 2-methyl carbon, and each aromatic proton to its respective carbon on the quinoline ring. nih.gov Quaternary carbons (those with no attached protons), such as C-2, C-4, C-7, and the two ring-junction carbons, would be absent from the HSQC spectrum. epa.gov
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH couplings). sigmaaldrich.com This is critical for piecing together the molecular skeleton, especially around quaternary centers. nih.gov Key HMBC correlations for confirming the structure of 4-chloro-7-ethoxy-2-methylquinoline would include:
Correlations from the 2-methyl protons to the C-2 and C-3 carbons of the quinoline ring.
Correlations from the ethoxy methylene protons to the C-7 carbon, confirming the position of the ethoxy group.
Correlations between aromatic protons across the rings, which help to assign their specific positions.
Mass Spectrometry for Molecular Ion Characterization and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information.
For Quinoline, 4-chloro-7-ethoxy-2-methyl-, with the molecular formula C₁₂H₁₂ClNO, the expected monoisotopic mass is 221.0607 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.
The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), which results in two peaks for the molecular ion: one at m/z 221 ([M]⁺) and another at m/z 223 ([M+2]⁺), with a relative intensity ratio of approximately 3:1.
The fragmentation of substituted quinolines under electron impact (EI) often involves the loss of substituents. For 4-chloro-7-ethoxy-2-methylquinoline, plausible fragmentation pathways could include:
Loss of a chlorine radical (•Cl) to give an ion at m/z 186.
Loss of an ethyl radical (•CH₂CH₃) from the ethoxy group to yield an ion at m/z 192.
Loss of an ethoxy radical (•OCH₂CH₃) to produce an ion at m/z 176.
Cleavage of the entire ethoxy group followed by the loss of a hydrogen atom, a common pathway for alkoxy aromatics.
Analysis of these fragment ions helps to confirm the presence and location of the various functional groups on the quinoline scaffold.
Expected Mass Spectrometry Data:
| Ion | Formula | Expected m/z | Description |
| [M]⁺ | [C₁₂H₁₂³⁵ClNO]⁺ | 221.06 | Molecular Ion |
| [M+2]⁺ | [C₁₂H₁₂³⁷ClNO]⁺ | 223.06 | Isotope Peak |
| [M-Cl]⁺ | [C₁₂H₁₂NO]⁺ | 186.09 | Loss of Chlorine |
| [M-C₂H₅]⁺ | [C₁₀H₇ClNO]⁺ | 192.02 | Loss of Ethyl Radical |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of 4-chloro-7-ethoxy-2-methylquinoline would display characteristic absorption bands corresponding to its structural features. While a specific spectrum is not available, the expected absorptions can be predicted based on known data for similar compounds.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic (Quinoline Ring) |
| 2980-2850 | C-H Stretch | Aliphatic (Methyl, Ethoxy) |
| 1620-1580 | C=N Stretch | Quinoline Ring |
| 1550-1450 | C=C Stretch | Aromatic Ring |
| 1250-1200 | C-O Stretch | Aryl Ether (Ethoxy) |
| 850-750 | C-Cl Stretch | Aryl Halide |
| Note: These are approximate ranges. The exact position of the peaks can be influenced by the overall molecular structure. |
The presence of these bands in an experimental spectrum would provide strong evidence for the key functional groups within the molecule.
Single Crystal X-ray Diffraction (XRD) Analysis
The process involves growing a suitable single crystal of the compound, mounting it in an X-ray diffractometer, and collecting diffraction data as it is rotated in the X-ray beam. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the positions of all non-hydrogen atoms can be determined.
A crucial part of XRD analysis is the determination of the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the crystal's symmetry. This defines the crystal system and the space group.
Crystal System: This classifies the crystal based on the symmetry of its unit cell. The seven crystal systems are triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic.
Space Group: This is a more detailed description of the crystal's symmetry, including both the lattice type and all symmetry elements (like rotation axes, mirror planes, and inversion centers).
For Quinoline, 4-chloro-7-ethoxy-2-methyl-, obtaining a single crystal would allow for its definitive structural confirmation. The analysis would yield a complete set of crystallographic data. As no such data exists in the literature for the title compound, the table below shows example data for a different substituted heterocyclic compound to illustrate the type of information obtained.
Illustrative Crystallographic Data Table:
| Parameter | Value |
| Empirical Formula | C₁₅H₁₀N₂O₂ |
| Formula Weight | 250.26 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.123(4) |
| b (Å) | 14.567(7) |
| c (Å) | 10.234(5) |
| α (°) | 90 |
| β (°) | 109.56(3) |
| γ (°) | 90 |
| Volume (ų) | 1140.1(9) |
| Z (molecules/unit cell) | 4 |
| Note: This data is for an exemplary compound and does not represent Quinoline, 4-chloro-7-ethoxy-2-methyl-. |
Molecular Conformation and Bond Parameters
The precise three-dimensional arrangement of atoms and the specific bond lengths and angles in Quinoline, 4-chloro-7-ethoxy-2-methyl- dictate its physical and chemical properties. While a specific single-crystal X-ray diffraction study for this exact compound is not available in the reviewed literature, its molecular conformation can be inferred from the well-established geometry of the quinoline scaffold and its substituents.
Computational modeling, such as that performed at the Hartree-Fock level for similar quinoline derivatives, can provide theoretical values for bond parameters and dipole moments, offering insight into the molecule's electronic distribution. uncw.edu For related quinoline derivatives, analysis of calculated spectra has been used to assign vibrational modes, such as C-N stretching vibrations within the quinoline moiety, which are typically observed in the 1325–1314 cm⁻¹ frequency range. mdpi.com
Table 1: Expected Bond and Conformational Parameters
| Parameter | Expected Feature | Basis of Expectation |
|---|---|---|
| Quinoline Ring System | Largely planar | Aromatic, bicyclic nature of quinoline. |
| C4-Cl Bond | Standard sp² C-Cl bond length (~1.74 Å) | General organochlorine chemistry. |
| C2-CH₃ Bond | Standard sp² C-sp³ C bond length (~1.51 Å) | Standard organic chemistry values. |
| C7-O-C₂H₅ Group | Flexible, with rotation around C-O bonds | Free rotation of single bonds. |
| Dipole Moment | Non-zero, influenced by electronegative Cl, N, and O atoms | Asymmetry and presence of heteroatoms. uncw.edu |
Intermolecular Interactions and Crystal Packing Architectures (Hydrogen Bonds, π-π Stacking, Halogen-Halogen Contacts)
In the solid state, molecules of 4-chloro-7-ethoxy-2-methylquinoline will arrange themselves into a stable crystal lattice defined by a network of non-covalent intermolecular interactions. These interactions govern the crystal's packing architecture.
Hydrogen Bonds: Although the molecule lacks classic hydrogen bond donors (like O-H or N-H), it can act as a hydrogen bond acceptor. The nitrogen atom in the quinoline ring and the oxygen atom of the ethoxy group are potential acceptors for weak C–H···N and C–H···O hydrogen bonds from neighboring molecules. Studies on other organic compounds show that even weak interactions like C–H⋯Cl can be structurally significant. rsc.org
π-π Stacking: The planar, electron-rich quinoline ring system is highly conducive to π-π stacking interactions. uncw.edu These interactions, where the aromatic rings of adjacent molecules stack on top of each other, are a primary force in the crystal packing of many quinoline derivatives. uncw.edu The stacking can be either parallel-displaced or T-shaped, and these arrangements are known to cause characteristic shifts in NMR spectra due to shielding effects. uncw.edu
The interplay of these forces—weak hydrogen bonds, π-π stacking, and halogen contacts—determines the final three-dimensional structure of the crystal. uncw.edursc.org
Polymorphism and Solvate/Hydrate Forms Characterization via X-ray Powder Diffraction (XRPD)
Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each having a different internal lattice structure. researchgate.net These different forms, known as polymorphs, can exhibit distinct physical properties. Furthermore, the compound may crystallize with solvent molecules incorporated into the lattice, forming solvates, or with water molecules, forming hydrates. unibo.itnsf.gov The formation of such different solid forms is a critical aspect of materials science, as it can impact stability and processability. unibo.it
X-ray Powder Diffraction (XRPD) is a primary and powerful technique for the identification and characterization of these different solid forms. mdpi.comresearchgate.net Each crystalline solid produces a unique XRPD pattern, which serves as a "fingerprint" based on the positions (in degrees 2θ) and intensities of the diffraction peaks.
Identification of Polymorphs: If Quinoline, 4-chloro-7-ethoxy-2-methyl- were to exist in different polymorphic forms, each would produce a distinct XRPD pattern. By comparing the experimental diffractograms, one could unambiguously identify and distinguish between the polymorphs. researchgate.net
Characterization of Solvates/Hydrates: The inclusion of solvent or water molecules into the crystal lattice changes the unit cell parameters, leading to a new crystal structure with a different XRPD pattern from the unsolvated (anhydrous) form. nsf.gov XRPD can, therefore, readily detect the formation of a solvate or hydrate. unibo.it
While no specific polymorphs or solvates of Quinoline, 4-chloro-7-ethoxy-2-methyl- are documented in the searched literature, XRPD remains the definitive analytical method for such screening. The process would involve collecting diffraction patterns for samples crystallized under various conditions and comparing them to identify unique crystalline phases. unibo.it
Elemental Analysis for Compositional Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This experimental data is compared against the theoretical values calculated from the molecular formula to confirm the compound's elemental composition and purity.
For Quinoline, 4-chloro-7-ethoxy-2-methyl-, the molecular formula is C₁₂H₁₂ClNO. sigmaaldrich.comepa.gov The molecular weight is 221.68 g/mol . sigmaaldrich.comepa.gov Based on this, the theoretical elemental composition can be calculated.
Table 2: Theoretical Elemental Composition of Quinoline, 4-chloro-7-ethoxy-2-methyl-
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 12 | 144.132 | 65.02% |
| Hydrogen | H | 1.008 | 12 | 12.096 | 5.46% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 16.00% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.32% |
| Oxygen | O | 15.999 | 1 | 15.999 | 7.22% |
| Total | | | | 221.687 | 100.00% |
Experimental determination of the C, H, N, and Cl content via combustion analysis or other methods would yield percentages that should closely match these theoretical values, thereby confirming the identity and stoichiometry of a synthesized batch of the compound.
Advanced Spectroscopic Techniques for Regioisomeric Differentiation
Distinguishing between regioisomers—compounds with the same molecular formula but different substituent positions on the aromatic ring—is a common challenge in chemical synthesis and analysis. oxinst.com For Quinoline, 4-chloro-7-ethoxy-2-methyl-, it is crucial to differentiate it from isomers such as 4-chloro-6-ethoxy -2-methylquinoline or 8-chloro -7-ethoxy-2-methylquinoline. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are exceptionally powerful for this purpose. uncw.eduoxinst.com
¹H NMR Spectroscopy: The aromatic region (typically δ 6.5-8.5 ppm) of the ¹H NMR spectrum provides the most definitive information. The number of signals, their chemical shifts, and their splitting patterns (multiplicity) are uniquely determined by the substitution pattern. oxinst.com
For 4-chloro-7-ethoxy-2-methylquinoline: The quinoline ring has four aromatic protons at positions 3, 5, 6, and 8. The proton at C3 would likely appear as a singlet (or a finely split quartet due to long-range coupling with the C2-methyl group). The protons at C5, C6, and C8 would form a distinct three-spin system, with coupling patterns dictated by their ortho and meta relationships, leading to characteristic doublets and triplets.
For a Regioisomer (e.g., 4-chloro-6-ethoxy-2-methylquinoline): This isomer would also have four aromatic protons (at C3, C5, C7, and C8). However, their chemical environments and coupling relationships are different. For instance, the protons at C7 and C8 would be ortho to each other, resulting in a clear doublet for each, while the proton at C5 would be a singlet.
¹³C NMR and 2D NMR Techniques:
¹³C NMR: The number of signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms, providing another layer of confirmation.
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments provide unambiguous structural confirmation. A ¹H-¹H COSY spectrum shows which protons are coupled to each other, allowing for the mapping of the proton connectivity around the ring. oxinst.com An HSQC experiment correlates each proton with the carbon atom it is directly attached to, while an HMBC experiment reveals longer-range (2-3 bond) correlations between protons and carbons. These techniques together allow for the complete and unequivocal assignment of the structure, leaving no doubt as to the positions of the substituents. oxinst.com
Table 3: Illustrative ¹H NMR Aromatic Signal Differentiation for Regioisomers
| Compound | Aromatic Protons | Expected ¹H NMR Splitting Pattern (Simplified) |
|---|---|---|
| 4-chloro-7-ethoxy-2-methylquinoline | H3, H5, H6, H8 | H3: singlet; H5/H6/H8: complex pattern (e.g., doublet, triplet, doublet) |
| 4-chloro-6-ethoxy-2-methylquinoline | H3, H5, H7, H8 | H3: singlet; H5: singlet; H7/H8: two doublets (ortho coupling) |
Computational Chemistry and Molecular Modeling Studies of Quinoline, 4 Chloro 7 Ethoxy 2 Methyl
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of Quinoline (B57606), 4-chloro-7-ethoxy-2-methyl-, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are utilized to determine the molecule's most stable three-dimensional conformation (geometry optimization). These calculations provide precise bond lengths, bond angles, and dihedral angles.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in a crystal, allowing for the identification and characterization of close contacts between neighboring molecules. The surface is colored based on the normalized contact distance (d_norm), where red spots indicate shorter contacts with strong interactions, blue represents longer contacts with weaker interactions, and white signifies contacts around the van der Waals separation.
Table 1: Illustrative Hirshfeld Surface Contact Contributions for a Substituted Chloroquinoline Derivative
| Interaction Type | Contribution (%) |
| H···H | 35.5 |
| C···H/H···C | 33.7 |
| Cl···H/H···Cl | 12.3 |
| N···H/H···N | 9.5 |
Note: This data is for a related compound, 2-chloro-3-(hydrazinylidenemethyl)quinoline, and serves as an example of the type of information obtained from Hirshfeld surface analysis. mdpi.com
Energy-Framework Analysis of Crystal Structures
Energy-framework analysis is a computational method that complements Hirshfeld surface analysis by quantifying the energetic aspects of the intermolecular interactions within a crystal. This approach calculates the interaction energies between a central molecule and its surrounding neighbors and visualizes them as a framework of cylinders connecting the molecular centroids. The thickness of the cylinders is proportional to the strength of the interaction energy.
This analysis distinguishes between different types of interaction energies, namely electrostatic, dispersion, polarization, and exchange-repulsion, to provide a comprehensive understanding of the forces driving crystal packing. For quinoline-based systems, studies have shown that dispersion forces often dominate the stabilization of the crystal structure, with electrostatic interactions also playing a significant role, particularly in the presence of polar functional groups. nih.govnih.gov The energy framework would reveal the topology and relative strengths of the interactions, indicating the directions in which molecules are most strongly bound within the crystal.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific target protein. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Protein-Ligand Binding Affinity Predictions
Molecular docking programs use scoring functions to estimate the binding affinity between a ligand, such as Quinoline, 4-chloro-7-ethoxy-2-methyl-, and a protein receptor. The binding affinity is typically expressed as a binding energy value (in kcal/mol), where a more negative value indicates a stronger and more stable interaction. While specific docking studies for Quinoline, 4-chloro-7-ethoxy-2-methyl- against particular targets are not widely published, research on other quinoline derivatives has demonstrated their potential to bind to various enzymes and receptors with significant affinity. For instance, quinoline-sulfonamides have been docked against monoamine oxidases, with some derivatives showing high binding energies. rsc.org
Table 2: Example of Predicted Binding Affinities for Quinoline Derivatives Against a Protein Target
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |
| Quinoline Derivative A | Monoamine Oxidase A | -9.8 |
| Quinoline Derivative B | Monoamine Oxidase A | -10.2 |
| Quinoline Derivative C | Monoamine Oxidase B | -10.57 |
Note: This table presents hypothetical data based on findings for other quinoline derivatives to illustrate the output of molecular docking studies. rsc.org
Analysis of Binding Modes and Key Interactions
Beyond predicting binding affinity, molecular docking provides detailed insights into the binding mode of a ligand within the active site of a protein. This includes the specific amino acid residues involved in the interaction and the types of non-covalent bonds formed, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. For Quinoline, 4-chloro-7-ethoxy-2-methyl-, the chlorine atom could participate in halogen bonding, the ethoxy group could act as a hydrogen bond acceptor, and the quinoline ring system can engage in π-π stacking with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan. Analysis of these interactions is critical for understanding the specificity of the ligand for its target and for guiding lead optimization in drug design.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Complexes
Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of a ligand-protein complex over time. Starting from the docked pose, MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes and the stability of the interactions.
Key parameters analyzed from MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. MD simulations on quinoline derivatives have been used to validate docking results and to assess the stability of the ligand within the binding pocket. nih.gov A stable complex will generally exhibit low and converging RMSD values over the simulation period. Furthermore, MD simulations can provide a more accurate estimation of binding free energies by considering the dynamic nature of the system.
Quantum Mechanics (QM) Torsional Profile Calculations
The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Torsional profile calculations, performed using quantum mechanics, allow for the exploration of the potential energy surface associated with the rotation around specific chemical bonds. For Quinoline, 4-chloro-7-ethoxy-2-methyl-, a key flexible bond is the C7-O bond of the ethoxy group. The rotation around this bond dictates the orientation of the ethyl group relative to the quinoline ring system, which can influence how the molecule interacts with biological targets.
A torsional scan involves systematically rotating a defined dihedral angle in increments and calculating the molecule's energy at each step, while allowing the rest of the geometry to relax. This process generates a potential energy profile that reveals the most stable (low-energy) and unstable (high-energy) conformations.
While specific QM torsional scan data for Quinoline, 4-chloro-7-ethoxy-2-methyl- is not publicly available, we can infer its likely torsional profile from studies on structurally similar molecules, such as ethoxybenzene. In such systems, the rotation of the ethoxy group relative to the aromatic ring typically exhibits a defined energy profile with distinct minima and maxima. The lowest energy conformation often corresponds to the ethyl group lying in or near the plane of the aromatic ring to maximize electronic conjugation and minimize steric hindrance.
The torsional energy profile for the C(aromatic)-O-C-C dihedral angle in an ethoxy-substituted aromatic system generally shows two stable conformations and two transition states. The energy barriers to rotation are typically in the range of a few kcal/mol, indicating that at room temperature, the molecule can interconvert between its stable forms.
Below is a hypothetical data table representing the expected relative energy as a function of the C(quinoline ring)-O-CH2-CH3 dihedral angle for Quinoline, 4-chloro-7-ethoxy-2-methyl-. This data is illustrative and based on the known behavior of similar ethoxy-substituted aromatic compounds.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
|---|---|---|
| 0 | 0.0 | Global Minimum (Anti-periplanar) |
| 60 | 2.5 | Transition State |
| 120 | 1.0 | Local Minimum (Syn-clinal) |
| 180 | 3.0 | Global Maximum (Syn-periplanar) |
| 240 | 1.0 | Local Minimum (Syn-clinal) |
| 300 | 2.5 | Transition State |
| 360 | 0.0 | Global Minimum (Anti-periplanar) |
In silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Relevant Parameters for Drug Discovery
The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic properties, collectively known as ADME. researchgate.net In silico methods are invaluable tools in the early stages of drug discovery for predicting these properties, thereby reducing the time and cost associated with experimental assays. mdpi.com For Quinoline, 4-chloro-7-ethoxy-2-methyl-, a range of ADME parameters can be calculated using various computational models. These models are often based on quantitative structure-activity relationships (QSAR) and have been trained on large datasets of known compounds. researchgate.net
The prediction of ADME properties helps in assessing the "drug-likeness" of a compound. Key parameters include lipophilicity (LogP), aqueous solubility (LogS), human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for metabolism by cytochrome P450 (CYP) enzymes. nih.gov
Based on studies of similar quinoline derivatives, we can project a set of likely ADME properties for Quinoline, 4-chloro-7-ethoxy-2-methyl-. These predictions provide a preliminary assessment of its potential as an orally bioavailable drug.
The following interactive data table presents a set of predicted ADME-relevant parameters for Quinoline, 4-chloro-7-ethoxy-2-methyl-. The values are representative of what would be expected for a molecule with its structural features and are compiled from typical ranges reported for substituted quinolines in drug discovery literature. nih.govnih.gov
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | 221.68 g/mol | Complies with Lipinski's Rule of Five (< 500) |
| LogP (o/w) | 3.5 - 4.5 | Indicates good lipophilicity for membrane permeability |
| Aqueous Solubility (LogS) | -3.0 to -4.0 | Moderately soluble |
| Human Intestinal Absorption (HIA) | > 80% | Predicted to be well-absorbed from the gut |
| Caco-2 Permeability | > 1.0 x 10-6 cm/s | High permeability, suggesting good absorption |
| Blood-Brain Barrier (BBB) Penetration | Likely to cross | May have central nervous system effects |
| CYP2D6 Inhibitor | Probable | Potential for drug-drug interactions |
| CYP3A4 Inhibitor | Possible | Potential for drug-drug interactions |
| Hepatotoxicity | Possible risk | Further experimental validation required |
Preclinical Biological Activity and Mechanistic Investigations of Quinoline, 4 Chloro 7 Ethoxy 2 Methyl Derivatives
Antiparasitic Activity in In Vitro Models
The quinoline (B57606) scaffold is a well-established pharmacophore in antiparasitic drug discovery. nih.gov Modifications to the "Quinoline, 4-chloro-7-ethoxy-2-methyl-" backbone have yielded derivatives with significant activity against a range of parasitic organisms, including Plasmodium, Trypanosoma, and Leishmania species.
Antimalarial Efficacy Against Plasmodium Species and Life Stages
The 4-aminoquinoline (B48711) scaffold is a cornerstone of antimalarial drug development, with chloroquine (B1663885) being a notable example. nih.govnih.gov However, the emergence of drug-resistant strains of Plasmodium falciparum and Plasmodium vivax has necessitated the development of new quinoline-based compounds. nih.gov Derivatives of 7-chloroquinoline (B30040) have shown considerable promise in this area, exhibiting potent activity against both drug-sensitive and drug-resistant parasite lines. nih.govnih.gov
A study investigating novel 4-aminoquinoline derivatives, N¹-(7-chloro-quinolin-4-yl)-2-methyl-propane-1,2-diamine (TDR 58845) and N¹-(7-chloro-quinolin-4-yl)-2,N²,N²-trimethylpropane-1,2-diamine (TDR 58846), demonstrated their efficacy against a panel of P. falciparum laboratory strains and clinical isolates. nih.gov These compounds displayed low nanomolar 50% inhibitory concentrations (IC₅₀s), even against chloroquine-resistant and multidrug-resistant parasites. nih.gov Furthermore, these derivatives were active against both early and late-stage gametocytes, the sexual stage of the parasite responsible for transmission. nih.gov
In another series, 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives were synthesized and evaluated for their in vitro antimalarial activity against P. falciparum. biointerfaceresearch.com Several of these compounds exhibited potent activity, with one derivative, compound 3c, showing a higher potency (MIC: 0.18 µg/mL) than the standard drug quinine. biointerfaceresearch.com
The following table summarizes the in vitro antimalarial activity of selected 7-chloroquinoline derivatives.
| Compound/Derivative | Plasmodium Species | Strain(s) | In Vitro Activity (IC₅₀/MIC) | Reference |
| TDR 58845 | P. falciparum | 3D7 (CS), D6 (CS), W2 (CR), Field Isolates | 5.52 - 89.8 nM (IC₅₀) | nih.gov |
| TDR 58846 | P. falciparum | 3D7 (CS), D6 (CS), W2 (CR), Field Isolates | 5.52 - 89.8 nM (IC₅₀) | nih.gov |
| Compound 3c (piperazine derivative) | P. falciparum | Not specified | 0.18 µg/mL (MIC) | biointerfaceresearch.com |
| CQPA-26 | P. falciparum | NF54 | 1.29 µM (IC₅₀) | mesamalaria.org |
| CQPPM-9 | P. falciparum | NF54 | 1.42 µM (IC₅₀) | mesamalaria.org |
| Quinine (Standard) | P. falciparum | Not specified | >0.18 µg/mL (MIC) | biointerfaceresearch.com |
| Chloroquine (Standard) | P. falciparum | 3D7 (CS) | < 12 nM (IC₅₀) | nih.gov |
| CS: Chloroquine-Sensitive, CR: Chloroquine-Resistant |
Antitrypanosomal Activity Against Trypanosoma Species
Research into the utility of quinoline derivatives has extended to other protozoan parasites, including Trypanosoma cruzi, the causative agent of Chagas disease. A series of 22 pre-synthesized 7-chloro-4-amino(oxy)quinoline derivatives were screened for their in vitro activity against T. cruzi. nih.gov This study identified three quinolines (compounds 3, 7, and 12) that demonstrated high selectivity for the extracellular epimastigote form of the parasite. nih.gov Further evaluation of these derivatives against the clinically relevant intracellular amastigote stage revealed that derivative 7 had the most favorable selectivity index (SI = 12.73). nih.gov These findings suggest that the 4-amino-7-chloroquinoline scaffold holds potential as a template for the design of novel trypanocidal agents. nih.gov
Antileishmanial Activity Against Leishmania Species
Derivatives of 7-chloroquinoline have also been investigated for their efficacy against various Leishmania species, the parasites responsible for leishmaniasis. In one study, two synthetic 7-chloro-4-aryloxyquinoline derivatives, QI (C₁₇H₁₂ClNO₃) and QII (C₁₈H₁₅ClN₄O₂S), were evaluated against Leishmania donovani. nih.gov Both compounds demonstrated activity, and their combination with existing antileishmanial drugs, miltefosine (B1683995) and amphotericin B, resulted in a synergistic effect, significantly enhancing the disruption of the parasite's mitochondrial membrane potential. nih.gov
Another investigation focused on ten 7-chloro-4-quinolinylhydrazone derivatives and their activity against Leishmania amazonensis. nih.gov Two compounds, 2a and 2c, were active against the intracellular amastigotes, with IC₅₀ values of 8.1 and 15.6 µM, respectively. nih.gov Mechanistic studies on compound 2a suggested that its antileishmanial effect is mediated through the induction of oxidative stress and mitochondrial dysfunction in the parasite. nih.gov Similarly, a series of 2-(7-chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives were shown to be effective against Leishmania mexicana promastigotes, with several compounds exhibiting IC₅₀ values below 10 µM and inducing the collapse of the mitochondrial electrochemical membrane potential. nih.gov
The table below presents the in vitro antileishmanial activity of representative 7-chloroquinoline derivatives.
| Compound/Derivative | Leishmania Species | In Vitro Activity (IC₅₀) | Reference |
| Compound 2a (hydrazone derivative) | L. amazonensis (amastigotes) | 8.1 µM | nih.gov |
| Compound 2c (hydrazone derivative) | L. amazonensis (amastigotes) | 15.6 µM | nih.gov |
| Compound 4b (benzoate derivative) | L. mexicana (promastigotes) | < 10 µM | nih.gov |
| Compound 4c (benzoate derivative) | L. mexicana (promastigotes) | < 10 µM | nih.gov |
| Compound 4e (benzoate derivative) | L. mexicana (promastigotes) | < 10 µM | nih.gov |
Targeting Parasitic Enzymes (e.g., Plasmodium Cytochrome bc1 Complex, Cruzipain)
A key mechanism of action for many quinoline-based antimalarials is the inhibition of vital parasitic enzymes. The Plasmodium cytochrome bc1 complex (complex III) of the mitochondrial electron transport chain is a well-validated drug target. nih.govresearchgate.net Quinolone derivatives, which share structural similarities with the natural substrate ubiquinone, can selectively inhibit the parasite's cytochrome bc1 complex over the mammalian counterpart. nih.govacs.org Specifically, the 6-chloro-7-methoxy substitution pattern on the 4(1H)-quinolone scaffold has been shown to be crucial for this selective inhibition. acs.org While the primary focus has been on the cytochrome bc1 complex, the broad antiparasitic activity of quinoline derivatives suggests they may interact with other essential parasitic enzymes. For instance, in T. cruzi, the cysteine protease cruzipain is a major virulence factor and a potential drug target. Although direct evidence linking "Quinoline, 4-chloro-7-ethoxy-2-methyl-" derivatives to cruzipain inhibition is limited, the general ability of quinoline-based structures to interact with enzymatic targets warrants further investigation in this area.
Antimicrobial Activity in In Vitro Systems
In addition to their antiparasitic properties, derivatives of "Quinoline, 4-chloro-7-ethoxy-2-methyl-" have been explored for their potential as antimicrobial agents. These studies have primarily focused on their efficacy against various bacterial species, including the resilient Mycobacterium tuberculosis.
Antibacterial and Antitubercular Potency
Several studies have demonstrated the antibacterial and antitubercular potential of 7-chloroquinoline derivatives. A series of 7-chloro-4-quinolinylhydrazones were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov Three compounds from this series (3f, 3i, and 3o) exhibited a significant minimum inhibitory concentration (MIC) of 2.5 µg/mL, which is comparable to the first-line antitubercular drugs ethambutol (B1671381) and rifampicin. nih.gov
In another study, a series of eight 7-chloro-4-alkoxyquinoline derivatives were also tested against M. tuberculosis. psu.eduresearchgate.net The results from these studies, while not always highly potent, provide valuable structure-activity relationship data for the development of new antitubercular agents based on the 7-chloroquinoline scaffold. psu.edu
The antibacterial activity of 7-chloroquinoline derivatives has also been assessed against a panel of Gram-positive and Gram-negative bacteria. In one study, synthesized 7-chloroquinoline analogs showed weak to moderate activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes. semanticscholar.orgresearchgate.net For example, compound 8 (7-chloro-2-ethoxyquinoline-3-carbaldehyde) showed good activity against E. coli with an inhibition zone of 12.00 ± 0.00 mm. semanticscholar.orgresearchgate.net
The following table provides a summary of the in vitro antibacterial and antitubercular activity of selected 7-chloroquinoline derivatives.
| Compound/Derivative | Target Organism | In Vitro Activity (MIC/Inhibition Zone) | Reference |
| Hydrazone 3f | Mycobacterium tuberculosis H37Rv | 2.5 µg/mL (MIC) | nih.gov |
| Hydrazone 3i | Mycobacterium tuberculosis H37Rv | 2.5 µg/mL (MIC) | nih.gov |
| Hydrazone 3o | Mycobacterium tuberculosis H37Rv | 2.5 µg/mL (MIC) | nih.gov |
| Ethambutol (Standard) | Mycobacterium tuberculosis H37Rv | 3.12 µg/mL (MIC) | nih.gov |
| Rifampicin (Standard) | Mycobacterium tuberculosis H37Rv | 2.0 µg/mL (MIC) | nih.gov |
| Compound 8 (7-chloro-2-ethoxyquinoline-3-carbaldehyde) | Escherichia coli | 12.00 ± 0.00 mm | semanticscholar.orgresearchgate.net |
| Amoxicillin (Standard) | Escherichia coli | 18 ± 0.00 mm | semanticscholar.org |
Antifungal Efficacy
Derivatives of 7-chloroquinoline have been investigated for their efficacy against various fungal pathogens. A study on a series of fifteen 7-chloro-4-arylhydrazonequinolines demonstrated their in vitro antifungal activity against several oral fungi. nih.govmdpi.comnih.gov The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) were determined for these compounds against species of Candida and Rhodotorula. nih.govmdpi.com
Among the tested compounds, some exhibited notable antifungal activity, with results comparable to the standard antifungal drug fluconazole. nih.govmdpi.com For instance, the hydrazone derivative 4a (with a 2-fluoro substitution on the benzene (B151609) ring) showed significant activity against Candida albicans and Candida parapsilosis. nih.gov Another compound, 4o, had a MIC value against Rhodotorula glutinis that was comparable to fluconazole. nih.gov The majority of the other synthesized hydrazones in this particular study were considered inactive as their MIC and MFC values were greater than 200 μg/mL. nih.gov
Table 1: Antifungal Activity of Selected 7-Chloro-4-arylhydrazonequinoline Derivatives This table is interactive. You can sort and filter the data.
| Compound | Fungus | MIC (μg/mL) | MFC (μg/mL) |
|---|---|---|---|
| 4a (R = 2-F) | C. albicans | 25 | 50 |
| 4a (R = 2-F) | C. parapsilosis | 25 | 50 |
| 4o | R. glutinis | 32 | >200 |
| Fluconazole | R. glutinis | 32 | N/A |
Source: nih.gov
Antiviral Effects (e.g., against SARS-CoV-2 Mpro, HIV, HCV)
The quinoline scaffold is a key feature in several compounds investigated for antiviral properties.
SARS-CoV-2 Main Protease (Mpro)
In the search for treatments for COVID-19, derivatives of chloroquine, a well-known 7-chloroquinoline, have been explored. nih.gov A study focused on designing a less toxic chloroquine derivative as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. nih.gov This research led to the identification of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a promising candidate. nih.gov Further research has also shown that 4-aminoquinoline derivatives can potently inhibit SARS-CoV-2 replication in different cell lines, including the wild type and Omicron variant, with low cytotoxicity. accscience.com
Hepatitis C Virus (HCV)
A series of anilinoquinoline derivatives have been synthesized and evaluated for their activity against the Hepatitis C virus (HCV). nih.gov In a cell-based HCV replicon system, the compound 2-(3'-nitroanilino)quinoline was found to have anti-HCV activity with a 50% effective concentration (EC₅₀) of 7 μM. nih.gov This compound also demonstrated inhibitory effects on the HCV NS3/4A protease, a key viral enzyme. nih.gov
Human Immunodeficiency Virus (HIV)
Inhibition of Microbial DNA Gyrase
Bacterial DNA gyrase, a type II topoisomerase, is a validated target for antibacterial agents. mdpi.comnih.gov Structurally novel sets of quinoline derivatives have been developed as inhibitors of bacterial type II topoisomerases, demonstrating potent in vitro and in vivo antibacterial activity. nih.gov These compounds have been shown to have a dual-targeting ability, inhibiting both DNA gyrase and topoisomerase IV. nih.gov For instance, certain 3-aminothiazolquinolones, which are derivatives of the quinolone scaffold, have shown strong inhibitory potency against DNA gyrase. mdpi.com
Anticancer Activity in Cell Line Models
The anticancer potential of 7-chloroquinoline derivatives has been extensively studied in various human cancer cell line models.
Cytotoxic and Antiproliferative Effects on Human Cancer Cell Lines
A significant body of research has demonstrated the cytotoxic and antiproliferative effects of 7-chloroquinoline derivatives against a wide range of human cancer cell lines. researchgate.netmdpi.com In one study, a series of 78 synthetic 7-chloro-(4-thioalkylquinoline) derivatives were evaluated. researchgate.netmdpi.com The sulfonyl N-oxide derivatives within this series were found to be particularly potent. researchgate.net
For example, compound 81 from this series showed pronounced selectivity and cytotoxicity against human colorectal cancer (HCT116 and HCT116p53−/−), leukemia (CCRF-CEM, CEM-DNR, K562, K562-TAX), lung (A549), and osteosarcoma (U2OS) cell lines. researchgate.net The CCRF-CEM leukemia cell line was particularly sensitive to a number of the sulfinyl and sulfonyl derivatives, with IC₅₀ values in the range of 0.55–2.74 µM. mdpi.com
Table 2: Cytotoxic Activity (IC₅₀, µM) of Selected 7-Chloro-(4-thioalkylquinoline) Derivatives This table is interactive. You can sort and filter the data.
| Compound | HCT116 | HCT116p53−/− | U2OS | CCRF-CEM |
|---|---|---|---|---|
| 73 | 1.99–4.9 | 2.24 | 4.95–5.81 | 0.55–2.74 |
| 74 | 1.99–4.9 | 3.23 | 4.95–5.81 | 0.55–2.74 |
| 79 | 1.99–4.9 | 4.98 | 4.95–5.81 | 0.55–2.74 |
| 81 | 1.99–4.9 | 4.76 | 4.95–5.81 | 0.55–2.74 |
| 82 | 1.99–4.9 | - | 4.95–5.81 | 0.55–2.74 |
Source: researchgate.netmdpi.com
Mechanisms of Anticancer Action
Induction of Apoptosis and Cell Cycle Arrest
The anticancer effects of 7-chloroquinoline derivatives are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. In the study of 7-chloro-(4-thioalkylquinoline) derivatives, treatment of the CCRF-CEM cancer cell line with these compounds at concentrations five times their IC₅₀ value led to an accumulation of cells in the G0/G1 phase of the cell cycle. nih.govnih.gov This was accompanied by the inhibition of DNA and RNA synthesis and the induction of apoptosis. nih.govnih.gov
Similarly, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have been shown to induce cell cycle arrest and apoptosis in leukemia and lymphoma cells. mdpi.com Treatment of HuT78 cells with specific compounds from this series resulted in the disruption of the mitochondrial membrane potential and subsequent apoptosis. mdpi.com
Inhibition of Cell Migration and Angiogenesis
The processes of cell migration and angiogenesis are fundamental to tumor progression and metastasis, representing critical targets for anticancer therapies. Angiogenesis, the formation of new blood vessels from pre-existing ones, is essential for supplying tumors with nutrients and oxygen. Derivatives of the quinoline scaffold have been investigated for their ability to interfere with these pathways.
One key strategy involves the inhibition of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix (ECM), a crucial step for both cell migration and angiogenesis. mdpi.com For instance, complexes containing quinoxaline (B1680401) derivatives, which are structurally related to quinolines, have been shown to inhibit the activity of MMP-2 and MMP-9. mdpi.com These enzymes are pivotal for metastasis progression as they break down physical barriers, enabling cancer cell invasion. mdpi.com Furthermore, the catalytic domain of membrane type 1-matrix metalloproteinase (MT1-MMP) is implicated in promoting cell migration and angiogenesis. mdpi.com Inhibition of MT1-MMP has been shown to decrease the release of vascular endothelial growth factor (VEGF) from the ECM, subsequently reducing angiogenesis. mdpi.com
Another approach targets the signaling pathways that directly control endothelial cell function. Studies on 4-aryloxy-quinazoline ureas, which share a core structure with quinoline derivatives, demonstrated inhibition of the vascular endothelial growth factor receptor (VEGFR). This inhibition led to a reduction in the invasion of Human Umbilical Vein Endothelial Cells (HUVEC) and prevented the formation of capillary-like tube structures in vitro, a hallmark of angiogenesis.
Modulation of Receptor Tyrosine Kinases (e.g., EGFR, erbB2, VEGFR-2)
Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a crucial role in cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a common feature in many cancers, making them prime targets for therapeutic intervention. Quinoline and its related quinazoline (B50416) analogs have been a fertile ground for the development of potent RTK inhibitors.
The epidermal growth factor receptor (EGFR) and its family member ErbB2 are frequently overexpressed in various tumors. doi.org Anilinodialkoxyquinazoline analogues have shown high affinity for the EGFR tyrosine kinase, with IC50 values for some compounds as low as 0.4 nM. doi.org These compounds effectively inhibit ligand-induced EGFR autophosphorylation, a critical step in its activation, with IC50 values in the low nanomolar range (0.8–20 nM). doi.org Specifically, derivatives such as 4-(3'-chloroanilino)-6,7-dimethoxyquinazoline have been identified as promising leads for further development. doi.org
Similarly, the vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis. Dual inhibitors targeting both EGFR and VEGFR-2 have been developed from scaffolds like 2-thioxoimidazolidin-4-one. nih.gov Certain derivatives from this class act as potent dual EGFR/VEGFR-2 inhibitors, demonstrating the feasibility of targeting multiple oncogenic pathways with a single molecule. nih.gov Radioiodinated quinazoline derivatives have also been developed as imaging agents for tumors, leveraging their high affinity for EGFR-TK. nih.gov For example, 6-(3-morpholinopropoxy)-7-ethoxy-4-(3′-iodophenoxy)quinazoline was developed as a useful ligand for visualizing tumors via single-photon emission computed tomography (SPECT). nih.gov
Table 1: Inhibition of Receptor Tyrosine Kinases by Quinazoline Derivatives
| Compound Class | Target Kinase | Activity | IC50 Value |
|---|---|---|---|
| Anilinodialkoxyquinazolines | EGFR-TK | Binding Affinity | 0.4 - 51 nM doi.org |
| Anilinodialkoxyquinazolines | EGFR | Phosphorylation Inhibition | 0.8 - 20 nM doi.org |
| 2-Thioxoimidazolidin-4-ones | EGFR / VEGFR-2 | Dual Inhibition | Not specified nih.gov |
Targeting Topoisomerase Enzymes
DNA topoisomerases are essential enzymes that manage the topological state of DNA within the cell. Because of their critical role in DNA replication and transcription, they are established targets for cancer chemotherapy. Topoisomerase inhibitors are broadly classified into two groups: "poisons" that stabilize the enzyme-DNA cleavage complex, leading to toxic DNA strand breaks, and catalytic inhibitors that prevent the enzyme from binding to or cleaving DNA. nih.gov
While direct studies on 4-chloro-7-ethoxy-2-methylquinoline derivatives as topoisomerase inhibitors are limited, research on structurally related heterocyclic systems provides insight into potential mechanisms. For example, novel acridine–thiosemicarbazone derivatives have been synthesized and evaluated for their ability to inhibit topoisomerase IIα. nih.gov Acridine, like quinoline, is a nitrogen-containing heterocyclic aromatic compound. In these studies, certain derivatives demonstrated significant inhibition of topoisomerase IIα, with one compound showing 79% inhibition at a concentration of 100 µM. nih.gov In silico docking studies suggested that these compounds interfere with the enzyme's activity by preventing it from forming the necessary enzyme-DNA complex. nih.gov This mode of action classifies them as catalytic inhibitors, which can offer a different therapeutic profile compared to topoisomerase poisons.
Inhibition of Matrix Metalloproteinases (MMPs)
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation and remodeling of the extracellular matrix (ECM). mdpi.comnih.gov Their activity is crucial for physiological processes like tissue repair, but their dysregulation is heavily implicated in pathological conditions, including tumor invasion and metastasis. mdpi.comresearchgate.net By breaking down the components of the ECM, MMPs, particularly gelatinases MMP-2 and MMP-9, clear a path for cancer cells to migrate from the primary tumor and invade surrounding tissues and blood vessels. mdpi.com
Targeting MMPs is therefore a rational strategy for developing antimetastatic agents. mdpi.comnih.gov While many early broad-spectrum MMP inhibitors failed in clinical trials due to a lack of specificity and side effects, newer approaches focus on developing more selective inhibitors. nih.gov Research into ruthenium-based complexes incorporating quinoxaline ligands—a heterocyclic structure similar to quinoline—has shown promise. mdpi.com These complexes were found to inhibit both MMP-2 and MMP-9 activities with IC50 values in the low micromolar range (2 to 12 µM), with a stronger effect observed against MMP-9. mdpi.com The inhibition of these key enzymes by quinoline-like scaffolds suggests a potential mechanism for reducing the metastatic potential of cancer cells. mdpi.com
Disruption of Mitochondrial Function
Mitochondria are central to cellular bioenergetics and are increasingly recognized as key players in the initiation and progression of cancer. The disruption of mitochondrial function represents a promising avenue for anticancer therapy. While specific studies detailing the effects of 4-chloro-7-ethoxy-2-methylquinoline derivatives on mitochondrial function are not prevalent in the reviewed literature, the general class of quinones and related structures offers mechanistic clues.
For instance, compounds containing a quinone moiety, which is structurally related to the quinoline core, can exert cytotoxic effects through redox cycling. This process can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress that overwhelms the cell's antioxidant defenses. This can, in turn, disrupt the mitochondrial bioenergetic apparatus, leading to a loss of mitochondrial ATP production and triggering apoptotic cell death.
Enzyme Inhibition Profiles (e.g., DHODH kinase, NQO1)
Beyond the well-studied receptor tyrosine kinases, derivatives of quinoline have been explored for their activity against other enzymatic targets. One such enzyme is NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase. NQO1 is an enzyme that can bioactivate certain quinone-based compounds into cytotoxic agents, and its levels are often elevated in cancer cells.
Recent studies have focused on creating hybrid molecules that combine a 1,4-quinone structure with a quinoline derivative. nih.gov These hybrids were designed to act as substrates for NQO1. Enzymatic assays confirmed that these quinoline-quinone hybrids were indeed suitable substrates for NQO1, showing increased enzymatic conversion rates. nih.gov The cytotoxic activity of these hybrids was found to be higher in cancer cell lines with elevated NQO1 protein levels, such as breast (MCF-7, T47D) and lung (A549) cancer cells. nih.gov Molecular docking studies further elucidated the probable interaction between these hybrid compounds and the NQO1 protein, supporting the design strategy. nih.gov
Information regarding the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH) kinase by 4-chloro-7-ethoxy-2-methylquinoline derivatives was not available in the reviewed sources.
Medicinal Chemistry and Drug Design Principles Applied to Quinoline, 4 Chloro 7 Ethoxy 2 Methyl Scaffold
Quinoline (B57606) as a Privileged Scaffold in Drug Discovery
The term "privileged scaffold" describes a molecular core structure capable of binding to multiple biological targets, thereby serving as a versatile template for developing a wide array of therapeutic agents. google.comresearchgate.net The quinoline nucleus is a prime example of such a scaffold, found in numerous natural products, synthetic drugs, and compounds under clinical investigation. google.commdpi.com Its prevalence spans a vast range of pharmacological activities, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory properties. tandfonline.combiointerfaceresearch.com
The utility of the quinoline scaffold is attributed to several factors:
Synthetic Versatility : The quinoline ring system can be synthesized through various established methods and is amenable to functionalization at multiple positions. google.comdurham.ac.uk This allows chemists to systematically modify its structure to fine-tune its interaction with biological targets.
Structural Rigidity and Planarity : The flat, aromatic nature of the quinoline core provides a rigid anchor that can engage in specific binding interactions, such as π-π stacking with aromatic amino acid residues in protein targets.
Hydrogen Bonding Capability : The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring a molecule within a receptor's binding site. acs.org
The combination of these features makes quinoline an attractive starting point for drug discovery campaigns, with a high probability of yielding bioactive molecules. google.commdpi.com
Rational Design and Synthesis of Novel Quinoline Derivatives
The rational design of new drugs based on the Quinoline, 4-chloro-7-ethoxy-2-methyl- scaffold leverages established synthetic methodologies that allow for precise control over its substitution pattern. The synthesis typically begins with the construction of a 4-hydroxyquinoline (B1666331) intermediate. A common and versatile route is the Gould-Jacobs reaction, which involves the condensation of an aniline (B41778) with a derivative of malonic acid, such as ethoxymethylenemalonic ester, followed by thermal cyclization. mdpi.com
Once the corresponding 4-hydroxy-7-ethoxy-2-methylquinoline is formed, the critical 4-chloro group is introduced via a chlorination reaction. This is typically achieved using reagents like phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅). google.comnih.gov This step converts the 4-hydroxyl group into a highly reactive leaving group, the chloride, which is pivotal for subsequent derivatization.
The 4-chloro position is particularly important for rational design because it is susceptible to nucleophilic aromatic substitution (SNAr). mdpi.com This reactivity allows for the facile introduction of a wide variety of functional groups, most notably amines, to create libraries of 4-aminoquinoline (B48711) derivatives. This strategy is fundamental to the synthesis of many clinically relevant compounds and allows for the systematic exploration of the chemical space around the quinoline core to optimize biological activity. biointerfaceresearch.com The 7-ethoxy and 2-methyl groups are typically incorporated into the initial aniline precursor before the quinoline ring is constructed, guiding the final substitution pattern of the scaffold.
Lead Compound Identification and Optimization Strategies
A compound like Quinoline, 4-chloro-7-ethoxy-2-methyl- often serves as a key intermediate or a lead compound in the drug discovery process. The 4,7-disubstituted quinoline framework, particularly with a chlorine at the 7-position, is a well-established pharmacophore for antimalarial and anticancer activity. mdpi.comtandfonline.com For instance, 4,7-dichloroquinoline (B193633) is the direct precursor to the famous antimalarial drug chloroquine (B1663885). durham.ac.uk
Lead optimization strategies for this scaffold focus on modifying the substituents at various positions to enhance potency, selectivity, and pharmacokinetic properties. Key strategies include:
Modification at the C4-Position : The primary optimization strategy involves the displacement of the 4-chloro group with various nucleophiles. Introducing different amine-containing side chains is a classic approach to modulate activity. For example, studies have shown that reacting 4,7-dichloroquinoline with different mono or dialkyl amines can produce compounds with significant cytotoxicity against human breast cancer cell lines.
Variation of Substituents on the Benzene (B151609) Ring : The nature of the substituent at the 7-position significantly influences biological activity. The 7-ethoxy group in the title compound is an electron-donating group that can affect the electronic properties of the entire ring system and its binding interactions. Research on other 7-chloroquinoline (B30040) derivatives has shown that modifying substituents can enhance antimalarial activity, sometimes by facilitating electron transfer to parasitic proteins. tandfonline.com
Bioisosteric Replacement : In some cases, the 4-chloro group can be replaced by other functionalities. For example, replacing it with a phenoxy group has led to the development of potent antiproliferative compounds, including the anticancer drug lenvatinib. durham.ac.uk Similarly, hydroxyl groups at the C4-position have been explored as bioisosteres for the amino group in certain contexts. durham.ac.uk
The following table summarizes the biological activities of some representative 7-chloroquinoline derivatives, illustrating the impact of structural modifications on potency.
| Compound Name | Target/Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB468 (Breast Cancer) | Potent Cytotoxicity | |
| 7-chloro-N-(1H-1,2,4-triazol-3-yl)-quinolin-4-amine | Plasmodium falciparum | 42.61 µM | tandfonline.com |
| 4-((7-chloroquinolin-4-yl)oxy)-3-methoxy-N-(4-methoxyphenyl)benzamide (Derivative of 7b) | 58 Cancer Cell Lines | 0.48 - 1.66 µM | mdpi.com |
| 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivative (3c) | Plasmodium falciparum | 0.18 µg/mL | biointerfaceresearch.com |
IC₅₀: Half maximal inhibitory concentration. GI₅₀: 50% growth inhibition.
Application of Quinoline Derivatives as Chemical Probes
Beyond their therapeutic potential, quinoline derivatives are widely used as chemical probes, particularly as fluorescent sensors. The rigid, aromatic structure of the quinoline ring provides an excellent foundation for creating fluorophores whose emission properties can change in response to their environment or upon binding to a specific target.
Quinoline-based probes are designed to detect metal ions, changes in pH, and biological molecules. For instance, certain quinoline derivatives exhibit fluorescence that is quenched or enhanced upon complexation with metal ions like Zn²⁺, Al³⁺, or Cd²⁺. This property allows for their use in bio-imaging to visualize the distribution of these ions within living cells. The specific emission wavelength can sometimes be tuned by the choice of metal ion and the substituents on the quinoline ring, such as a 5-chloro group.
While specific applications for Quinoline, 4-chloro-7-ethoxy-2-methyl- as a chemical probe are not extensively documented in the literature, its core structure suggests potential in this area. The scaffold could be further modified, for example, by introducing additional conjugated systems or specific binding moieties, to develop novel probes for diagnostic or research purposes.
Emerging Research and Materials Science Applications of Quinoline Derivatives
Development of New Materials with Tailored Properties
There is a notable absence of published research focusing on the development of new materials specifically incorporating Quinoline (B57606), 4-chloro-7-ethoxy-2-methyl- . The quinoline scaffold, due to its rigid, aromatic structure and the presence of a nitrogen atom, is a versatile building block for functional materials. durham.ac.uk The substituents on the quinoline ring—a chloro group at position 4, an ethoxy group at position 7, and a methyl group at position 2—are expected to modulate the electronic and steric properties of the molecule.
In related compounds, such as 4,7-dichloroquinoline (B193633) and other 7-substituted-4-chloroquinolines, the chloro group at the 4-position serves as a reactive site for nucleophilic substitution, allowing for the covalent attachment of the quinoline unit into larger molecular architectures or polymers. mdpi.com This functionalization is a key strategy for creating materials with tailored properties. For instance, the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline highlights the utility of the 4-chloro position in building more complex molecules. mdpi.com
The ethoxy group at the 7-position, being an electron-donating group, would likely influence the electron density of the quinoline ring system. This can have implications for the material's electronic properties, solubility, and interactions with other molecules or surfaces. Similarly, the 2-methyl group can affect the steric hindrance around the nitrogen atom and influence the planarity and packing of the molecules in a solid state, which are critical factors in the design of crystalline materials.
However, without specific studies on Quinoline, 4-chloro-7-ethoxy-2-methyl- , any discussion on its role in creating new materials with tailored properties remains speculative. Further research is required to synthesize and characterize materials based on this specific quinoline derivative to understand how its unique substitution pattern translates into material properties.
Photophysical Properties of Quinoline Derivatives (UV, Fluorescence)
Generally, quinoline and its derivatives exhibit absorption bands in the ultraviolet region of the electromagnetic spectrum, corresponding to π-π* transitions within the aromatic system. The position and intensity of these bands are influenced by the electronic effects of the substituents. For example, the UV-Vis spectrum of the parent compound, 4-chloroquinoline (B167314), shows absorption maxima in the range of 220-320 nm. nist.gov The introduction of an electron-donating ethoxy group at the 7-position in Quinoline, 4-chloro-7-ethoxy-2-methyl- would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline.
The fluorescence properties of quinoline derivatives are also heavily dependent on their substitution pattern. Many quinoline compounds are known to be fluorescent, and their emission wavelengths and quantum yields can be tuned by altering the substituents. For instance, the synthesis and photophysical characterization of various porphyrin and chlorin (B1196114) molecules bearing different tethers have been explored for their potential in artificial photosynthesis, demonstrating how molecular engineering can tailor excited-state properties. nih.gov
Without experimental data, a precise description of the UV-Vis absorption and fluorescence characteristics of Quinoline, 4-chloro-7-ethoxy-2-methyl- cannot be provided. It is anticipated that the combination of the chloro, ethoxy, and methyl groups would result in a unique photophysical signature for this molecule.
Future Directions and Research Gaps for Quinoline, 4 Chloro 7 Ethoxy 2 Methyl
Advanced Synthesis Techniques and Scalability
The development of efficient and scalable synthetic routes is paramount for the widespread investigation and potential commercialization of Quinoline (B57606), 4-chloro-7-ethoxy-2-methyl-. While classical methods for quinoline synthesis, such as the Conrad-Limpach and Doebner-von Miller reactions, provide a foundational approach, future research should focus on more advanced and sustainable techniques.
Multicomponent reactions (MCRs) represent a promising avenue for the synthesis of quinoline derivatives, offering the advantage of constructing complex molecules in a single step from multiple starting materials. nih.gov These methods are characterized by high atom economy and the potential to generate diverse libraries of compounds for screening. nih.gov Investigating MCRs for the direct synthesis of 4-chloro-7-ethoxy-2-methylquinoline could significantly streamline its production.
Furthermore, the application of flow chemistry or microreactor technology should be explored. These technologies offer precise control over reaction parameters, enhanced safety for potentially hazardous reactions, and straightforward scalability from laboratory to industrial production. A plausible synthetic pathway amenable to these advanced techniques could involve the initial synthesis of 2-methyl-7-ethoxy-4-quinolone, followed by a chlorination step using a suitable reagent like phosphorus oxychloride. The scalability of each step would need to be carefully optimized.
A key research gap is the lack of detailed studies on the large-scale synthesis of this specific compound. Future work should include process optimization to maximize yield, minimize waste, and ensure cost-effectiveness.
Table 1: Comparison of Synthetic Methodologies for Quinoline Derivatives
| Methodology | Advantages | Disadvantages | Scalability Potential |
| Classical Methods (e.g., Conrad-Limpach) | Well-established, readily available starting materials. | Often require harsh conditions, can have moderate yields. | Moderate |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, diversity-oriented. nih.gov | May require extensive optimization for specific targets. | High |
| Flow Chemistry | Precise reaction control, enhanced safety, easy scalability. | Initial setup costs can be high. | High |
Comprehensive Mechanistic Elucidation of Biological Activities
While various quinoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer and antimalarial properties, the specific mechanisms of action for Quinoline, 4-chloro-7-ethoxy-2-methyl- remain largely unexplored. nih.govnih.gov Future research must prioritize a thorough investigation into how this compound interacts with biological systems at the molecular level.
Initial in vitro studies should be conducted to assess its cytotoxicity against a panel of human cancer cell lines. nih.gov Should promising activity be observed, subsequent mechanistic studies would be crucial. These could involve a range of biochemical and molecular biology techniques to identify the cellular pathways affected by the compound. For instance, investigating its potential to induce apoptosis, inhibit cell cycle progression, or interfere with specific signaling pathways would be critical.
A significant research gap is the absence of in vivo studies. Animal models would be necessary to evaluate the compound's efficacy, pharmacokinetics, and biodistribution. Such studies are essential to bridge the gap between in vitro findings and potential therapeutic applications.
Exploration of Novel Therapeutic Targets
The structural features of Quinoline, 4-chloro-7-ethoxy-2-methyl- suggest that it may interact with a variety of biological targets. The quinoline core is a known pharmacophore in many approved drugs. wikipedia.org The substituent groups—a chloro atom at position 4, an ethoxy group at position 7, and a methyl group at position 2—will modulate its electronic and steric properties, influencing its binding affinity and selectivity for different targets.
Future research should employ a target identification strategy to uncover novel therapeutic applications. This could involve computational approaches, such as molecular docking and virtual screening, to predict potential binding partners. These in silico predictions would then need to be validated through in vitro binding assays and functional studies.
Given the diverse activities of other quinoline derivatives, potential therapeutic areas to explore include oncology, infectious diseases (such as malaria), and inflammatory conditions. researchgate.netmdpi.com A significant research gap is the lack of any reported studies on the specific therapeutic targets of this compound.
Table 2: Potential Therapeutic Areas for Quinoline Derivatives
| Therapeutic Area | Rationale | Key Research Focus |
| Oncology | Many quinoline derivatives exhibit anticancer properties. nih.gov | Cytotoxicity screening, mechanistic studies, target identification. |
| Infectious Diseases | The quinoline core is central to several antimalarial drugs. wikipedia.org | Screening against various pathogens, mechanism of action studies. |
| Inflammatory Diseases | Some quinoline derivatives have shown anti-inflammatory activity. | Evaluation in inflammatory models, identification of inflammatory pathway targets. |
Interdisciplinary Research with Materials Science and Nanotechnology
The unique photophysical and electronic properties of the quinoline ring system make it an attractive candidate for applications in materials science and nanotechnology. mdpi.comtandfonline.com Quinoline derivatives have been utilized in the development of dyes, sensors, and organic light-emitting diodes (OLEDs). mdpi.com
Future research should investigate the potential of Quinoline, 4-chloro-7-ethoxy-2-methyl- in these areas. Its fluorescence properties, if any, should be characterized. The introduction of the chloro, ethoxy, and methyl groups will influence its electronic structure and could lead to interesting photophysical characteristics.
Furthermore, the incorporation of this compound into nanomaterials, such as nanoparticles or quantum dots, could lead to novel applications in bioimaging, drug delivery, or diagnostics. For example, functionalized nanoparticles carrying this quinoline derivative could be designed for targeted cancer therapy.
A major research gap exists in the exploration of this compound's material properties and its integration into nanotechnological platforms. Collaborative efforts between chemists, materials scientists, and nanotechnologists will be essential to unlock its full potential in these interdisciplinary fields.
Q & A
Q. What are the common synthetic routes for preparing 4-chloro-7-ethoxy-2-methylquinoline, and how do reaction conditions influence isomer formation?
- Methodological Answer : The compound can be synthesized via modified Conrad-Limpach cyclization. For example, using m-chloroaniline and ethyl ethoxymethylenemalonate under reflux conditions in high-boiling solvents (e.g., diphenyl ether) to form the quinoline backbone . Chlorination at the 4-position is typically achieved using POCl₃, while ethoxy and methyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation. However, isomerization can occur during cyclization or substitution steps, leading to mixtures. To minimize this, precise temperature control (e.g., 160–180°C for cyclization) and stoichiometric monitoring of reagents are critical. Purification via fractional crystallization (using aqueous ethanol) or column chromatography is recommended to separate isomers .
Q. How can researchers verify the structural integrity of 4-chloro-7-ethoxy-2-methylquinoline after synthesis?
- Methodological Answer : Combine X-ray crystallography (using SHELX software for refinement ) with spectroscopic techniques:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., ethoxy group at C7: δ ~1.4 ppm for CH₃, δ ~4.0 ppm for OCH₂; methyl at C2: δ ~2.6 ppm).
- HRMS : Validate molecular weight (e.g., [M+H]⁺ expected at m/z 252.06 for C₁₂H₁₂ClNO).
- FT-IR : Identify key functional groups (e.g., C-Cl stretch at ~750 cm⁻¹, C-O-C at ~1250 cm⁻¹) .
Q. What are the standard protocols for assessing the solubility and stability of this compound in biological assays?
- Methodological Answer :
- Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy. For low solubility, employ surfactants (e.g., Tween-80) or co-solvents (ethanol <5% v/v).
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light due to potential quinoline photodegradation .
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., antioxidant vs. cytotoxic effects) be resolved for 4-chloro-7-ethoxy-2-methylquinoline derivatives?
- Methodological Answer :
- Dose-Response Analysis : Use a wide concentration range (nM to mM) in assays like DPPH (antioxidant) and MTT (cytotoxicity) to identify therapeutic windows .
- Mechanistic Studies : Employ ROS detection probes (e.g., DCFH-DA) and apoptosis markers (Annexin V/PI) to distinguish antioxidant effects from cytotoxicity.
- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to ensure reproducibility across triplicate experiments .
Q. What strategies optimize the regioselectivity of ethoxy and methyl group introduction during synthesis?
- Methodological Answer :
- Directed Metalation : Use LDA (Lithium Diisopropylamide) at low temperatures (-78°C) to deprotonate specific positions before introducing substituents.
- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to direct electrophilic substitution.
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict electron density maps to identify nucleophilic/electrophilic hotspots .
Q. How can researchers address challenges in crystallizing 4-chloro-7-ethoxy-2-methylquinoline for structural studies?
- Methodological Answer :
- Solvent Screening : Test polar (ethanol/water) and non-polar (hexane/ethyl acetate) systems for slow evaporation.
- Seeding : Introduce microcrystals from prior batches to induce nucleation.
- Cryocooling : Use liquid N₂ to stabilize crystals during X-ray data collection. Refinement in SHELXL improves accuracy for disordered ethoxy/methyl groups .
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
